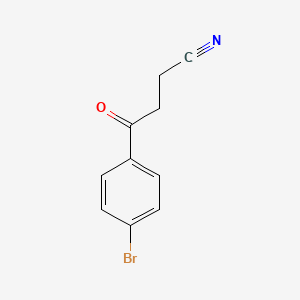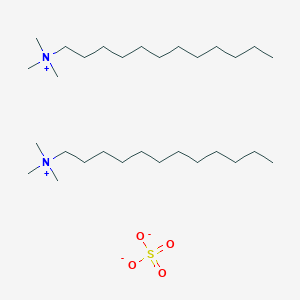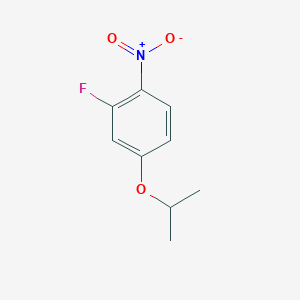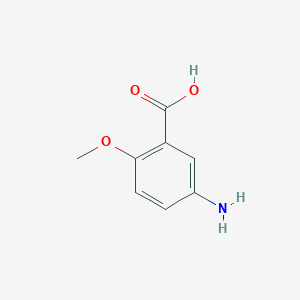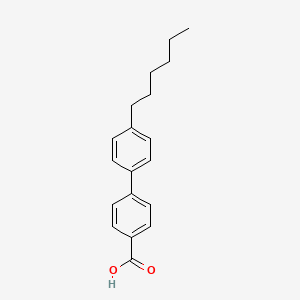
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid
説明
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a chemical compound that is structurally related to amino acids and is characterized by the presence of tert-butoxycarbonyl and dimethylamino groups. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, an intermediate of Biotin, which is a water-soluble vitamin, was synthesized from L-cystine in a three-step process that included esterification, protection of amine, and thiol groups, achieving an overall yield of 67% . Another synthesis involved the preparation of an orthogonally protected boronic acid analog of aspartic acid, which was synthesized by alkylation as a key step . Additionally, the enantioselective synthesis of both enantiomers of a neuroexcitant analog was described, starting with a glycine derivative and proceeding through coupling and hydrolysis steps to achieve enantiopure products .
Molecular Structure Analysis
The molecular structure of this compound would include a tert-butoxycarbonyl group as a protecting group for the amino function, which is a common strategy in peptide synthesis to prevent unwanted side reactions. The dimethylamino group would provide steric hindrance and could influence the reactivity of the molecule.
Chemical Reactions Analysis
The compound's reactivity has been explored in the context of related molecules. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate was prepared and reacted with various amines and ambident nucleophiles to yield substitution products and fused heterocycles, demonstrating the versatility of such compounds in organic synthesis .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The tert-butoxycarbonyl group is known for its stability under certain conditions and its ease of removal under acidic conditions. The dimethylamino group can affect the compound's basicity and solubility. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in synthesis.
科学的研究の応用
Flavor Compound Production
Branched aldehydes, derivatives from amino acids including 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, play a significant role in flavor compounds in food products. The synthesis and breakdown pathways of these compounds contribute to the desirable flavors in both fermented and non-fermented food items. Understanding the metabolic conversions, microbial interactions, and the influence of food composition on these aldehydes offers insights into controlling their formation for enhanced food flavoring (Smit, Engels, & Smit, 2009).
Betalains Production
Betalains, a class of vacuolar pigments derived from betalamic acid, show potential in the production of natural colorants. The interaction between betalamic acid and amino acids or derivatives, including this compound, forms a variety of betacyanins and betaxanthins. These compounds have been identified in numerous plant families under the order Caryophyllales, serving as chemosystematic markers and offering applications in food coloration due to their vibrant colors and health benefits (Khan & Giridhar, 2015).
Herbicide Sorption
Research into the sorption of phenoxy herbicides to soil and organic matter has highlighted the environmental behavior of compounds structurally related to this compound. Understanding the sorption dynamics of such compounds helps in evaluating their environmental impact, particularly in agricultural settings where they may be used as herbicides or in related applications (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Bioactivities
The study of synthetic phenolic antioxidants, which share functional groups with this compound, has revealed their significant antioxidant properties. These antioxidants are utilized in various industries to extend product shelf life and protect against oxidative damage. Recent research has focused on their environmental occurrence, human exposure, and potential toxicity, offering insights into their safe use and regulatory standards (Liu & Mabury, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551211 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851653-36-6 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

